molecular formula C18H24N4O4 B11159441 N-[6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoyl]-L-valine

N-[6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoyl]-L-valine

Cat. No.: B11159441
M. Wt: 360.4 g/mol
InChI Key: FTPHUTZICKWCEF-INIZCTEOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoyl]-L-valine typically involves the diazotisation and subsequent cyclisation of 2-aminobenzamides via stable diazonium salts . The reaction conditions often include the use of polymer-supported nitrite reagents and p-tosic acid, which facilitate the formation of the benzotriazinone ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoyl]-L-valine can undergo various chemical reactions, including:

    Oxidation: The benzotriazinone moiety can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the benzotriazinone ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the benzotriazinone ring, while reduction can lead to the formation of reduced analogs .

Scientific Research Applications

N-[6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoyl]-L-valine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoyl]-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzotriazinone moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoyl]-L-valine is unique due to its specific structure, which combines a benzotriazinone moiety with an amino acid derivative. This unique combination imparts distinct biological activities and chemical properties, making it a valuable compound in various research fields .

Properties

Molecular Formula

C18H24N4O4

Molecular Weight

360.4 g/mol

IUPAC Name

(2S)-3-methyl-2-[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]butanoic acid

InChI

InChI=1S/C18H24N4O4/c1-12(2)16(18(25)26)19-15(23)10-4-3-7-11-22-17(24)13-8-5-6-9-14(13)20-21-22/h5-6,8-9,12,16H,3-4,7,10-11H2,1-2H3,(H,19,23)(H,25,26)/t16-/m0/s1

InChI Key

FTPHUTZICKWCEF-INIZCTEOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CCCCCN1C(=O)C2=CC=CC=C2N=N1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CCCCCN1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

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